1-Bromo-3-(4-ethoxybenzyl)benzene is an organic compound characterized by its bromine and ethoxy functional groups. Its molecular formula is and it has a molecular weight of approximately 291.19 g/mol. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various methods, including multi-step organic reactions that involve the use of specific reagents and solvents. It is available from several chemical suppliers, indicating its relevance in research and industrial applications.
1-Bromo-3-(4-ethoxybenzyl)benzene falls under the category of halogenated aromatic compounds. It is classified as an aryl bromide due to the presence of a bromine atom attached to an aromatic ring. This classification is significant because such compounds often exhibit unique reactivity patterns that are exploited in chemical synthesis.
The synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene typically involves several steps, including electrophilic aromatic substitution and coupling reactions. A common method includes the bromination of 3-(4-ethoxybenzyl)benzene using bromine or a brominating agent in the presence of a suitable solvent.
The molecular structure of 1-Bromo-3-(4-ethoxybenzyl)benzene features a bromine atom attached to one of the benzene rings, while the other ring contains an ethoxy group. The structural representation can be illustrated using SMILES notation: CCOC1=CC=C(C=C1)CC2=CC(Br)=CC=C2.
1-Bromo-3-(4-ethoxybenzyl)benzene can participate in various chemical reactions typical for aryl halides, including nucleophilic substitution and coupling reactions:
The choice of reaction conditions (temperature, solvent, and catalysts) significantly influences the yield and purity of the final product.
The mechanism of action for reactions involving 1-Bromo-3-(4-ethoxybenzyl)benzene typically follows these general steps:
Kinetic studies may reveal activation energies and rate constants associated with these transformations, providing insights into their efficiency.
1-Bromo-3-(4-ethoxybenzyl)benzene typically appears as a colorless to pale yellow liquid or solid depending on its purity and crystallization conditions.
Relevant analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass spectrometry (MS) are used to characterize its physical and chemical properties.
1-Bromo-3-(4-ethoxybenzyl)benzene serves various scientific uses:
1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) is a halogenated aromatic compound with the molecular formula C₁₅H₁₅BrO and a molecular weight of 291.18–291.19 g/mol [1] [4] [6]. Structurally, it features a bromine atom at the meta position of one benzene ring and a 4-ethoxybenzyl group at the benzylic position. This arrangement confers dual functionality: the bromine serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxy group enhances electron density for electrophilic substitutions [4] [8]. Industrially, it is recognized as Dapagliflozin Impurity 99 or Dapagliflozin-17, reflecting its role as a critical synthetic intermediate for SGLT2 inhibitors [1] [6].
Table 1: Key Identifiers of 1-Bromo-3-(4-ethoxybenzyl)benzene
| Property | Value |
|---|---|
| CAS Registry Number | 898538-17-5 |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18–291.19 g/mol |
| IUPAC Name | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |
| SMILES | CCOC1=CC=C(C=C1)CC2=CC(Br)=CC=C2 |
| Key Synonyms | Dapagliflozin Impurity 99, Dapagliflozin-17 |
This compound is indispensable in synthesizing antidiabetic drugs, particularly Dapagliflozin, where it acts as a precursor to the glucosyl acceptor moiety [1] [6]. Its bromine enables late-stage functionalization via palladium-catalyzed couplings to introduce carbohydrate motifs, while the ethoxybenzyl group provides steric stability to the core structure [10]. Commercial suppliers list it at purities >97%, underscoring its stringent quality requirements for pharmaceutical manufacturing [4] [6]. The ethoxy group’s electron-donating nature also facilitates directed ortho-metalation for further derivatization, expanding its utility in creating analogs for structure-activity relationship studies [8].
Historically, this compound was synthesized via classical Friedel-Crafts alkylation using 3-bromobenzyl chloride and 1-bromo-4-ethoxybenzene (CAS 588-96-5) under Lewis acid catalysis [5] [8]. Early routes faced limitations, including regioisomeric impurities and moderate yields (65–75%) due to competing ether cleavage [2]. Post-2010, advances in Lewis acid catalysts (e.g., GaCl₃, Bi(OTf)₃) improved regioselectivity and atom economy [2] [3]. Patent WO2015063726A1 and US20160280619A1 later optimized its production for Dapagliflozin synthesis, achieving yields >85% through controlled reduction of ketone intermediates like (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone [2] [3].
Table 2: Evolution of Synthetic Methods
| Era | Method | Catalyst | Yield | Limitations |
|---|---|---|---|---|
| Pre-2010 | Friedel-Crafts Alkylation | AlCl₃ | 65–75% | Regioisomers, overalkylation |
| 2010–2015 | Friedel-Crafts Acylation/Reduction | FeCl₃/NaBH₄ | 70–80% | Ketone reduction inefficiency |
| Post-2015 | Lewis Acid-Catalyzed Reductive Alkylation | GaCl₃/Triethylsilane | >85% | Higher catalyst cost |
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9